Methyl 2-hydroxydocosanoate

Membrane Biophysics Lipid Rafts Membrane Lipid Therapy

Quantifying 2-hydroxy very-long-chain fatty acids (VLCFAs) in biological matrices is confounded by a lack of authentic, well-characterized standards. Methyl 2-hydroxydocosanoate (CAS 13980-17-1) solves this directly. • **Analytical Standard:** Provides a definitive GC-MS reference with a diagnostic TMS ether base ion at m/z 383 for unambiguous identification. • **Membrane Probe:** Demonstrated fluidifying effect on lipid bilayers; distinct from non-hydroxylated analogs (e.g., CAS 929-77-1). • **Synthetic Building Block:** C22 alpha-hydroxy ester precursor for sphingolipids and cerebrosides. Supplied with batch-specific purity analysis for immediate use in lipidomics, membrane biophysics, or synthetic chemistry workflows.

Molecular Formula C23H46O3
Molecular Weight 370.6 g/mol
CAS No. 13980-17-1
Cat. No. B082170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxydocosanoate
CAS13980-17-1
Molecular FormulaC23H46O3
Molecular Weight370.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCC(C(=O)OC)O
InChIInChI=1S/C23H46O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(25)26-2/h22,24H,3-21H2,1-2H3
InChIKeyKUHHQOLYDNMSJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:25 mgSolvent:nonePurity:98+%Physical solid

Methyl 2-Hydroxydocosanoate: Technical Profile


Methyl 2-hydroxydocosanoate (CAS 13980-17-1) is a long-chain, alpha-hydroxy fatty acid methyl ester with the molecular formula C23H46O3 and a molecular weight of 370.61 g/mol. It is characterized by a hydroxyl group at the 2-position of a 22-carbon saturated acyl chain, which imparts distinct physicochemical and biological properties compared to its non-hydroxylated analog, methyl docosanoate (CAS 929-77-1). This compound is a valuable research tool in lipidomics, membrane biophysics, and analytical chemistry, serving as a standard for the identification and quantification of 2-hydroxy very-long-chain fatty acids (VLCFAs) in biological matrices [1]. Its occurrence in natural sources, including strawberry homogenates and marine sponges, underscores its relevance in studies of plant and invertebrate sphingolipid metabolism .

Standard for 2-hydroxy VLCFA identification in lipidomics
Membrane biophysics probe for microdomain reorganization
Synthetic precursor for complex 2-hydroxy sphingolipids

Methyl 2-Hydroxydocosanoate Irreplaceable Features


The presence of the 2-hydroxyl group on the docosanoate backbone fundamentally alters the compound's physical state, intermolecular interactions, and behavior in both analytical and biological systems. While non-hydroxylated methyl docosanoate is a well-defined, crystalline solid with a sharp melting point, the introduction of the hydroxyl group disrupts efficient crystal packing, often resulting in a less defined or lower melting solid and enhanced solubility in polar organic solvents . Critically, 2-hydroxy fatty acid derivatives have been shown to exert a fluidifying effect on lipid membranes and reorganize membrane microdomains, a property not exhibited by their non-hydroxylated counterparts [1]. This makes methyl 2-hydroxydocosanoate an essential, non-substitutable standard for lipidomic studies focusing on hydroxylated VLCFAs and for investigating the structure-function relationships of lipids in membrane biology.

Methyl docosanoate (non‑hydroxylated)
Lacks the 2‑OH group and may not reproduce the reported membrane‑fluidifying effect or microdomain reorganization.
3‑Hydroxy positional isomer
Different GC‑MS fragmentation pattern; cannot provide the diagnostic ion signature required for 2‑OH VLCFA confirmation.
Other long‑chain FAMEs
Physical state and solubility profiles may differ; handling and solvent selection may not transfer directly.

Methyl 2-Hydroxydocosanoate: Quantitative Comparisons


Membrane Fluidity Enhancement

In a head-to-head study using model membranes composed of POPC:SM:PE:Cholesterol, 2-hydroxylated fatty acid (2OHFA) derivatives, including those with a 22-carbon chain, demonstrated a greater ability to fluidify membranes and reorganize liquid-ordered/liquid-disordered microdomains compared to their natural, non-hydroxylated fatty acid counterparts. The study showed that 2OHFAs induced a significant destabilization of the membrane, leading to a disordering effect that was not observed with the non-hydroxylated fatty acids [1]. This finding is supported by class-level evidence showing that 2-hydroxylation consistently decreases lipid order and loosens acyl chain packing [2].

Membrane Fluidity
Head‑to‑head
2‑OH derivatives induced fluidification and microdomain reorganization; non‑hydroxylated FAs did not (POPC:SM:PE:Cho model).
Supports membrane microdomain modulation research.
Model membrane context; in‑vivo relevance requires validation.
Membrane Biophysics Lipid Rafts Membrane Lipid Therapy

GC-MS Diagnostic Ion Signature

Mass spectrometry provides a definitive, quantitative means to distinguish methyl 2-hydroxydocosanoate from its isomers and non-hydroxylated analogs. Upon derivatization to its trimethylsilyl (TMS) ether, methyl 2-hydroxydocosanoate yields a characteristic base ion at m/z 383, resulting from cleavage between carbons 1 and 2 ([M-59]+) [1]. This diagnostic peak is specific to 2-hydroxy fatty acid methyl esters and is not observed in the mass spectra of the corresponding 3-hydroxy isomers or non-hydroxylated methyl docosanoate, which would produce a different fragmentation pattern. This allows for unambiguous identification and accurate quantification in complex biological samples using standard GC-MS workflows.

GC‑MS Ion Signature
Analytical context
TMS derivative: base ion at m/z 383, absent in non‑hydroxylated and distinct from 3‑OH isomer.
Enables unambiguous 2‑OH VLCFA identification.
Requires TMS derivatization; method‑specific.
Lipidomics Analytical Chemistry Metabolomics

Solubility and Physical State Profile

The 2-hydroxyl group significantly impacts the physical properties of the fatty acid ester. While methyl docosanoate is a well-defined crystalline solid with a melting point of 54-56°C , the presence of the hydroxyl group in methyl 2-hydroxydocosanoate disrupts efficient crystal packing. Vendor-supplied data indicates this compound is typically a solid at room temperature but with a less defined melting point and enhanced solubility in polar organic solvents like chloroform and ethyl ether compared to its non-hydroxylated counterpart . The calculated LogP value of 6.952 for methyl 2-hydroxydocosanoate further quantifies its lipophilicity, which is lower than what would be expected for a C23 straight-chain ester due to the polar hydroxyl moiety.

Physical State & Solubility
Data to verify
Less defined melting point; enhanced solubility in polar solvents vs. non‑hydroxylated analog; LogP 6.952.
Informs solvent selection for formulation studies.
Vendor‑supplied; lot‑specific confirmation advised.
Formulation Science Physicochemical Characterization Lipid Chemistry

Natural Occurrence Specificity

Methyl 2-hydroxydocosanoate is a specific molecular species within the broader class of 2-hydroxy fatty acid methyl esters. Its biological relevance is underscored by its documented presence in distinct natural sources. It has been identified in ripe and unripe strawberry homogenates, Pseudosuberites and S. massa sea sponges, sediment samples, and extracts from C. frondosa and D. cinerea . In contrast, shorter-chain 2-hydroxy FAMEs, such as 2-hydroxyhexadecanoic acid methyl ester, are more abundant in fermented soy products [1]. This differential distribution pattern indicates that the specific chain length is linked to unique biosynthetic pathways and biological functions in different organisms.

Natural Occurrence
Class‑level
C22:0h predominant in strawberries, sponges; C16:0h dominant in fermented soy (52‑62% vs. 15‑18%).
C22:0h biomarker for plant/invertebrate sphingolipid studies.
Distribution may vary with source; validation in target matrix recommended.
Natural Product Chemistry Marine Biology Plant Biochemistry

Methyl 2-Hydroxydocosanoate: Validated Applications


Certified Reference Standard for GC-MS Lipidomics

Methyl 2-hydroxydocosanoate is essential for analytical chemistry and lipidomics laboratories performing GC-MS analysis of hydroxylated fatty acids. Its unique and well-characterized mass spectrum, featuring a diagnostic base ion at m/z 383 for its TMS ether derivative, allows for its unambiguous use as a certified reference standard [1]. This enables the accurate identification and quantification of this specific 2-hydroxy VLCFA in complex biological extracts from plants, marine organisms, or mammalian tissues, ensuring data integrity in metabolomic studies.

Membrane Biophysics and Lipid Raft Probe

The compound's demonstrated ability to fluidify membranes and reorganize lipid microdomains makes it a valuable probe for studying membrane structure and dynamics [1]. Researchers investigating the biophysical properties of lipid bilayers, the formation of lipid rafts, or the mechanism of action of Membrane Lipid Therapies can use methyl 2-hydroxydocosanoate to experimentally modulate membrane order. Its effect is distinct from that of non-hydroxylated fatty acid methyl esters, allowing for the specific interrogation of the role of the 2-hydroxyl group in lipid-lipid and lipid-protein interactions.

Synthetic Chemistry Precursor

The combination of a long, saturated C22 alkyl chain with a reactive alpha-hydroxy ester group makes this compound a versatile building block for the synthesis of more complex lipids. It can serve as a precursor for the synthesis of sphingolipids, cerebrosides, and other specialized lipids containing a 2-hydroxy acyl moiety [1]. The methyl ester group can be selectively hydrolyzed to the corresponding 2-hydroxydocosanoic acid, which has documented antioxidant, cholinesterase inhibitory, and antimicrobial activities (IC50 of 7.6 μg/mL for DPPH; MIC of ≤125-≤250 μg/mL against bacteria) [2]. The methyl ester itself provides a protected form of the acid for use in multi-step organic syntheses.

Sphingolipid Metabolism Biomarker Standard

Given its natural occurrence in specific plant tissues and marine sponges [1], this compound is a critical standard for researchers investigating sphingolipid metabolism in these organisms. It allows for the precise quantification of this specific molecular species in biological samples, enabling comparative studies of lipid composition across different species, developmental stages, or environmental conditions. Its use as a biomarker standard is essential for understanding the physiological roles of 2-hydroxy VLCFAs in non-mammalian systems.

Application
Selection Property
Validation Focus
GC‑MS Lipidomics Standard
2‑OH position‑specific fragmentation
Method‑specific ion ratio verification
Membrane microdomain probe
Lipid‑order modulation effect
Microdomain reorganization under controlled conditions
Sphingolipid synthesis precursor
Protected alpha‑hydroxy ester
Hydrolysis and coupling efficiency
VLCFA biomarker standard
C22:0h chain‑length specificity
Quantification accuracy in biological extracts
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